Pifithrin-Beta
Overview
Description
Pifithrin-Beta (PFT-β) is a potent p53 inhibitor . It is a small-molecule compound that has been reported to inhibit p53 function and protect against a variety of genotoxic agents .
Synthesis Analysis
Pifithrin-α, an inhibitor of the p53 protein, is unstable in tissue culture medium and rapidly converts to its condensation product Pifithrin-Beta .Molecular Structure Analysis
The molecular formula of Pifithrin-Beta is C16H16N2S . The molecular weight is 268.38 .Chemical Reactions Analysis
Pifithrin-α is unstable in tissue culture medium and is rapidly converted to its condensation product Pifithrin-Beta .Physical And Chemical Properties Analysis
Pifithrin-Beta has a molecular weight of 268.38 . It is soluble in DMSO up to 20 mg/mL .Scientific Research Applications
Neuroprotective Properties in Ischemic Stroke
Pifithrin-alpha, a precursor of Pifithrin-beta, has shown potential as a neuroprotective compound for the treatment of ischemic stroke. It inhibits the transcription factor p53 and has been observed to reduce the number of apoptotic cells in the ischemic brain, significantly improving histological, motor, and behavioral outcomes in animal studies (Leker et al., 2004).
Dual Effects on Neuronal Cells
Pifithrin-alpha demonstrates dual effects on neuronal cells. While it can protect neuronal cells from apoptotic death at lower concentrations, it becomes neurotoxic at higher concentrations. This highlights its complex role in cellular viability and suggests a concentration-dependent mechanism of action (Strosznajder et al., 2005).
Potential in Neurodegenerative Disorder Therapy
The compound has shown efficacy in models of stroke and neurodegenerative disorders. It protects neurons against apoptosis induced by DNA-damaging agents, amyloid beta-peptide, and glutamate. Its neuroprotective effects correlate with decreased p53 DNA-binding activity and suppression of mitochondrial dysfunction (Culmsee et al., 2001).
Stability and Conversion in Tissue Culture
Pifithrin-alpha is unstable in tissue culture medium and rapidly converts to Pifithrin-beta. This conversion affects its solubility and cytotoxicity, making it critical to consider these properties in its usage as a p53 inhibitor (Walton et al., 2005).
Delivery via Nanoparticles
Research into the development of targetable nanoparticles for delivering Pifithrin-beta to help healthy bone marrow cells survive radiation and chemotherapy is ongoing. This approach explores encapsulating Pifithrin-beta in biodegradable nanoparticles, aiming for prolonged release and targeted delivery (Brannon-Peppas et al., 2004).
Safety And Hazards
properties
IUPAC Name |
2-(4-methylphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c1-11-6-8-12(9-7-11)13-10-18-14-4-2-3-5-15(14)19-16(18)17-13/h6-10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUKUMUNZJILCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C4=C(CCCC4)SC3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301010190 | |
Record name | Pifithrin-beta | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301010190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pifithrin-Beta | |
CAS RN |
60477-34-1 | |
Record name | Pifithrin-beta | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060477341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pifithrin-beta | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301010190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIFITHRIN-.BETA. | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45I8QO7K37 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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